2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide
Description
This compound features a hybrid structure combining an imidazolidinone ring substituted with a 4-methylphenyl group and an acetamide moiety linked to a sterically demanding 3,3,5-trimethylcyclohexyl group. The imidazolidinone core is known for its bioisosteric properties, often mimicking urea or hydantoin motifs in drug design, while the trimethylcyclohexyl group may enhance lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-15-5-7-18(8-6-15)24-10-9-23(20(24)26)14-19(25)22-17-11-16(2)12-21(3,4)13-17/h5-8,16-17H,9-14H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPSJNCJCFCBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s 3,3,5-trimethylcyclohexyl group introduces significant steric bulk compared to simpler cyclohexyl derivatives. For instance, 3,3,5-trimethylcyclohexyl acrylate (, Entry 18) demonstrates enhanced thermal stability due to hindered rotation, a property likely shared by the target compound .
Table 1: Substituent Comparison
Spectroscopic and Functional Group Analysis
- IR Spectroscopy : The target compound’s IR spectrum would exhibit peaks for –NH (≈3290 cm⁻¹), C=O (≈1680 cm⁻¹), and aromatic C=C (≈1600 cm⁻¹), consistent with compound 6m () and other acetamides .
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